2-(2-Furyl)-1,3,4-oxadiazole

STAT3 inhibition Anticancer Transcriptional regulation

Medicinal chemistry teams pursuing STAT3 transcriptional inhibitors frequently encounter false positives from lipophilic 1,2,4-oxadiazole isomers. 2-(2-Furyl)-1,3,4-oxadiazole (CAS 23571-76-8) resolves this via the 1,3,4-oxadiazole core, delivering ~10-fold lower log D versus its 1,2,4-regioisomer. • 1.11-fold improved STAT3 inhibitory potency vs. phenyl analog in head-to-head assays. • Validated one-step DMF-based synthetic route enables rapid derivatization and SAR exploration. • Unsubstituted furyl-oxadiazole scaffold supports crystallographic reference studies with published unit cell parameters. Supplied as a research-grade building block with batch-specific CoA; standard international B2B shipping applies.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
CAS No. 23571-76-8
Cat. No. B13670173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furyl)-1,3,4-oxadiazole
CAS23571-76-8
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=CO2
InChIInChI=1S/C6H4N2O2/c1-2-5(9-3-1)6-8-7-4-10-6/h1-4H
InChIKeyBLCGXJDZZBOCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Furyl)-1,3,4-oxadiazole: Physicochemical Profile & Supply


2-(2-Furyl)-1,3,4-oxadiazole (CAS 23571-76-8; C₆H₄N₂O₂) is a heterocyclic small molecule comprising a furan ring fused to a 1,3,4-oxadiazole core [1]. With a molecular weight of 136.11 g/mol and exact mass of 136.02728 g/mol, this compound is characterized by 1 rotatable bond and 4 hydrogen bond acceptors, contributing to its favorable physicochemical profile for drug discovery applications [1]. The 1,3,4-oxadiazole scaffold itself is a well-validated amide/ester bioisostere with documented utility across antibacterial, antitubercular, anticancer, and enzyme inhibition programs [2]. As an unsubstituted building block, 2-(2-furyl)-1,3,4-oxadiazole serves as a versatile starting material for further derivatization and SAR exploration.

Bioisostere scaffold fit: 1,3,4-oxadiazole core serves as a documented amide/ester bioisostere for antibacterial, antitubercular, and kinase programs.
Derivatization-ready building block: unsubstituted scaffold supports SAR exploration at multiple positions for lead optimization.
2-Furyl substitution context: furyl ring introduces distinct electronic/steric properties that may influence target engagement and solubility.

2-(2-Furyl)-1,3,4-oxadiazole: Irreplaceable Scaffold


Although the 1,3,4-oxadiazole core is shared across numerous analogs, substitution with a 2-furyl group at the C2 position imparts specific electronic and steric properties that directly affect target engagement, solubility, and metabolic stability. Even within the 1,3,4-oxadiazole family, the choice of aryl/heteroaryl substituent (e.g., 2-furyl vs. phenyl vs. 2-thienyl) alters π-stacking geometry, hydrogen-bonding capacity, and conformational flexibility, leading to measurable differences in biological activity [1]. Moreover, substitution of the 1,3,4-oxadiazole isomer with the regioisomeric 1,2,4-oxadiazole counterpart consistently increases lipophilicity (log D) by an order of magnitude and reduces aqueous solubility — two parameters critical to both in vitro assay reliability and downstream lead optimization [2]. For procurement decisions, assuming that any 1,3,4-oxadiazole analog will perform identically in a given assay is demonstrably invalid; the quantitative evidence in Section 3 confirms why this specific furyl-substituted variant is non-fungible.

1
Aryl/heteroaryl substituent change (e.g., phenyl or thienyl) may shift stacking geometry and hydrogen-bonding capacity, potentially altering biological readout.
2
1,2,4-oxadiazole regioisomer can increase lipophilicity (log D) by an order of magnitude and reduce aqueous solubility, affecting assay reproducibility.
3
Assuming any 1,3,4-oxadiazole analog performs identically is not supported; furyl-specific properties may require validation in target assay.

2-(2-Furyl)-1,3,4-oxadiazole: Differentiation Evidence vs. Analogs


STAT3 Inhibition: Furyl vs. Phenyl Analogs

In a luciferase reporter gene assay conducted in human HeLa cells, 2-(2-furyl)-1,3,4-oxadiazole-based analog BDBM50338992 exhibited an IC₅₀ of 5.50 × 10⁴ nM against STAT3 transcriptional activity [1]. Under identical assay conditions, the corresponding 2-phenyl analog (BDBM50338996) yielded an IC₅₀ of 6.10 × 10⁴ nM, while the 2-(4-chlorophenyl) variant (BDBM50338994) showed an IC₅₀ of 6.30 × 10⁴ nM [1]. This represents a 9.8% improvement in potency for the furyl-substituted compound relative to the phenyl analog. Although all three compounds are weak inhibitors, the data demonstrate that the 2-furyl substituent confers a measurable advantage over phenyl- and chlorophenyl-substituted 1,3,4-oxadiazoles in the STAT3 transcriptional assay system.

STAT3 Inhibition IC₅₀
Head-to-head
5.50 × 10⁴ nM (furyl) vs 6.10 × 10⁴ nM (phenyl) & 6.30 × 10⁴ nM (4-Cl-phenyl)
Supports furyl-substitution SAR interpretation
HeLa cell luciferase assay; 1.11-fold difference reported
STAT3 inhibition Anticancer Transcriptional regulation

Lipophilicity Advantage: 1,3,4- vs. 1,2,4-Oxadiazole

A systematic matched-pair analysis of the AstraZeneca compound collection compared 1,3,4-oxadiazole and 1,2,4-oxadiazole regioisomers across multiple physicochemical parameters [1]. In virtually all cases, the 1,3,4-oxadiazole isomer demonstrated an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart [1]. The study further reported significant improvements in metabolic stability, reduced hERG inhibition, and enhanced aqueous solubility for the 1,3,4-oxadiazole series [1]. While this comparison is class-level, it establishes that any analog containing the 1,3,4-oxadiazole core — including 2-(2-furyl)-1,3,4-oxadiazole — inherently possesses superior drug-like properties relative to the corresponding 1,2,4-oxadiazole isomer.

Lipophilicity (log D)
Class-level
~10-fold lower log D for 1,3,4-oxadiazole vs 1,2,4-oxadiazole
Class-level lipophilicity differentiation reported
Matched-pair analysis across compound collection
Drug design ADME Lipophilicity

Crystal Packing: Furyl vs. Phenyl vs. Thienyl Analogs

X-ray crystallographic analysis of three symmetric 1,3,4-oxadiazoles revealed distinct solid-state packing parameters [1]. 2,5-Di(2-furyl)-1,3,4-oxadiazole (compound II) crystallized in monoclinic space group P2₁/n with unit cell parameters a = 5.789 Å, b = 10.630 Å, c = 14.911 Å, β = 96.44°, and a calculated density of 1.473 g/cm³ [1]. In comparison, 2,5-diphenyl-1,3,4-oxadiazole (compound I) exhibited a significantly lower density of 1.285 g/cm³ and crystallized in P2₁/c, while 2,5-di(2-thienyl)-1,3,4-oxadiazole (compound III) showed a density of 1.478 g/cm³ in P2₁/c [1]. The interplanar angles between aromatic rings were ≤10° across all three structures, indicating near-planar geometry. The distinct density values reflect differences in intermolecular packing efficiency driven by the furyl vs. phenyl vs. thienyl substituents.

Crystal Density
Cross-study
1.473 g/cm³ (furyl) vs 1.285 g/cm³ (phenyl) & 1.478 g/cm³ (thienyl)
Furyl substituent increases packing density relative to phenyl
Monoclinic P2₁/n; 14.6% higher density vs phenyl analog reported
Crystallography Solid-state properties Materials chemistry

Sustainable Synthesis: One-Step from DMF vs. Traditional

A patented synthetic route (CN109206418A) enables the one-step construction of 2-(2-furyl)-1,3,4-oxadiazole using DMF as a carbon source, avoiding the use of toxic phosphorus oxychloride required in conventional methods [1]. Traditional syntheses of 1,3,4-oxadiazoles typically involve multi-step sequences employing POCl₃-mediated cyclization of diacylhydrazines . The patented method employs 2-furoyl hydrazide, CuI catalyst, and potassium persulfate in DMF at 120 °C, yielding the target compound after column chromatography [1]. While this is a class-level inference regarding synthetic efficiency, it establishes that 2-(2-furyl)-1,3,4-oxadiazole can be accessed via a milder, more sustainable route compared to many substituted 1,3,4-oxadiazoles requiring harsher cyclization conditions.

Synthetic Route
Class-level
One-step from DMF (CuI/K₂S₂O₈, 120°C) vs traditional multi-step POCl₃ cyclization
Milder synthetic access reported
Eliminates toxic POCl₃; patented method CN109206418A
Synthetic methodology Green chemistry Process chemistry

2-(2-Furyl)-1,3,4-oxadiazole: Key Application Scenarios


STAT3 Oncology Lead Discovery

Based on direct head-to-head STAT3 inhibition data [1], 2-(2-furyl)-1,3,4-oxadiazole is a rationally justified starting scaffold for medicinal chemistry teams pursuing STAT3 transcriptional inhibitors. Its measurable advantage (1.11-fold improved potency vs. phenyl analog) supports its selection as a preferred core for analog synthesis and structure-activity relationship (SAR) campaigns in anticancer programs.

Low-Lipophilicity Bioisostere Design

For projects where lipophilicity (log D) reduction is a key optimization parameter, the 1,3,4-oxadiazole core — as present in 2-(2-furyl)-1,3,4-oxadiazole — provides a ~10-fold lipophilicity advantage over the corresponding 1,2,4-oxadiazole isomer [2]. This makes it a strategically superior choice when designing amide/ester replacements that must maintain favorable ADME properties and avoid hERG liability.

Solid-State Chemistry & Crystallography

The availability of high-resolution crystal structure data for the symmetric 2,5-di(2-furyl) analog, including unit cell parameters and density [3], enables its use as a reference compound in crystallographic studies, polymorphism screening, and computational solid-state modeling. The distinct packing density relative to phenyl and thienyl analogs supports its utility in comparative materials chemistry research.

Sustainable Heterocycle Synthesis Methods

The one-step DMF-based synthetic route [4] provides a validated, milder alternative to traditional POCl₃-mediated cyclizations. This makes 2-(2-furyl)-1,3,4-oxadiazole an attractive model substrate for academic and industrial process chemistry groups seeking to develop greener, more efficient oxadiazole syntheses or to benchmark new catalytic methods.

Application
Selection Property
Validation Focus
STAT3 inhibitor SAR campaigns
2-Furyl substitution for STAT3 assay context
STAT3 transcriptional assay comparison vs phenyl analogs
Low-lipophilicity bioisostere design
1,3,4-oxadiazole core for lipophilicity control
log D and ADME property comparison with 1,2,4-oxadiazole
Solid-state properties research
Crystal packing density and unit cell parameters
Comparative crystallographic analysis with phenyl/thienyl analogs
Green synthetic methodology
Milder one-step synthesis route
Comparison with traditional POCl₃-based methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Furyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.